2-[2-(3-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene
Overview
Description
2-[2-(3-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by its complex structure, which includes methoxy and ethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-methyl-1-propan-2-ylbenzene under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and minimizes the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-[2-(3-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxy-4-(2-(4-Methoxyphenoxy)ethoxy)phenyl)acrylic acid: This compound shares similar structural features but has different functional groups and applications.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains methoxy groups and is used in different chemical reactions and applications.
Uniqueness
2-[2-(3-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is unique due to its specific combination of functional groups and its versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14(2)18-9-8-15(3)12-19(18)22-11-10-21-17-7-5-6-16(13-17)20-4/h5-9,12-14H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUTYXQHWIUFLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC(=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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